Cobalt(2+);ethane
Description
The compound "Cobalt(2+);ethane" refers to the coordination complex bis[1-methoxy-2,2,2-tris(pyrazol-1-yl-κN²)ethane]-cobalt(II) bis-perchlorate, synthesized by reacting cobalt(II) perchlorate hexahydrate with the tripodal scorpionate ligand 1-methoxy-2,2,2-tris(pyrazol-1-yl)ethane in a methanol-acetonitrile-water mixture . The reaction proceeds at room temperature, yielding light-yellow block crystals suitable for X-ray diffraction analysis . The ligand adopts a tridentate coordination mode, binding via three pyrazole nitrogen atoms, while the perchlorate anions act as counterions .
Properties
CAS No. |
150293-07-5 |
|---|---|
Molecular Formula |
C2H5Co+ |
Molecular Weight |
87.99 g/mol |
IUPAC Name |
cobalt(2+);ethane |
InChI |
InChI=1S/C2H5.Co/c1-2;/h1H2,2H3;/q-1;+2 |
InChI Key |
GRQYGVGKLMLUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].[Co+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);ethane typically involves the reaction of cobalt salts with ethane under controlled conditions. One common method is the dehydrogenation of ethane in the presence of a cobalt catalyst. This process can be carried out in a high-temperature reactor where ethane is passed over a cobalt-based catalyst, leading to the formation of the cobalt ethane complex .
Industrial Production Methods
Industrial production of this compound often involves the use of cobalt catalysts supported on various substrates such as zeolites or metal-organic frameworks. These catalysts are prepared by impregnating the support material with cobalt salts, followed by calcination to achieve the desired catalytic properties . The ethane dehydrogenation process is then carried out in large-scale reactors to produce the cobalt ethane complex efficiently.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);ethane undergoes several types of chemical reactions, including:
Oxidation: Ethane can be oxidized in the presence of cobalt catalysts to form ethylene and other oxidation products.
Substitution: Ligands in the cobalt ethane complex can be substituted with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ethylene, metallic cobalt, and substituted cobalt complexes. These products have significant industrial applications, particularly in the production of polymers and other chemicals .
Scientific Research Applications
Catalytic Applications
Cobalt(II) as a Catalyst in Organic Reactions
Cobalt(2+) ions have been extensively studied for their catalytic properties, especially in the oxidation of hydrocarbons. A notable study demonstrated the oxidation of ethane using cobalt(II) catalysts, where ethane reacted with cobalt(III) and O2–cobalt(II) in trifluoroacetic acid to produce ethyl trifluoroacetate and 1,2-bistrifluoroacetoxyethane. This reaction also led to unexpected products such as 1,2-diol esters and C–C bond cleavage products .
Table 1: Summary of Cobalt(II) Catalytic Reactions
| Reaction Type | Substrate | Products | Conditions |
|---|---|---|---|
| Oxidation | Ethane | Ethyl trifluoroacetate, 1,2-diol esters | Trifluoroacetic acid solution |
| Oxidation | Propane | Similar oxidative products | Trifluoroacetic acid solution |
Role in Enzymatic Reactions
Cobalt(2+) ions are crucial in biological systems, particularly as a cofactor in vitamin B12 (cobalamin). This vitamin is essential for various enzymatic reactions, including DNA synthesis and fatty acid metabolism. The cobalt ion's ability to form stable complexes with organic molecules enhances its biological relevance.
Case Studies
Case Study 1: Cobalt(II) Catalysis in Hydrocarbon Oxidation
A detailed investigation into the use of cobalt(II) catalysts for hydrocarbon oxidation revealed that these catalysts could selectively oxidize ethane under mild conditions. The study highlighted the efficiency of cobalt(II) in promoting reactions that typically require harsher conditions when using other metal catalysts.
Case Study 2: Cobalt Complexes in Material Synthesis
Research focused on the synthesis of cobalt-based thin films demonstrated that cobalt(2+);ethane complexes could be effectively used to create uniform coatings with desirable electrical properties. These findings have implications for developing advanced electronic materials.
Mechanism of Action
The mechanism by which cobalt(2+);ethane exerts its effects involves the activation of ethane through coordination with the cobalt center. This activation facilitates various chemical transformations, such as dehydrogenation and oxidation. The molecular targets include the C-H bonds in ethane, which are weakened upon coordination with cobalt, making them more susceptible to chemical reactions .
Comparison with Similar Compounds
Nickel(II) and Copper(II) Analogues
The same research group previously synthesized analogous complexes with nickel(II) and copper(II) using the identical tripodal scorpionate ligand . Key comparisons include:
Structural Insights : While X-ray data for the cobalt complex confirms a six-coordinate geometry , analogous nickel and copper complexes likely adopt similar octahedral geometries, though distortions may arise due to Jahn-Teller effects in Cu(II) .
Reactivity Differences : Cobalt(II) centers exhibit distinct redox behavior compared to nickel(II) and copper(II). For example, in catalytic ethane oxidation, cobalt oxides facilitate ethylene intermediate formation, while nickel oxides show slower oxidation rates . This suggests that cobalt(II) complexes may have enhanced redox activity in ligand-based reactions.
Ligand-Driven Variations: Tetrazole vs. Scorpionate Ligands
Cobalt(II) complexes with 1,2-(tetrazole-1-yl)ethane ligands demonstrate contrasting properties due to ligand denticity and electronic effects :
Key Insight: The scorpionate ligand’s tridentate binding stabilizes mononuclear complexes, whereas tetrazole ligands promote extended structures via bridging, influencing magnetic and catalytic properties.
Comparison with Cobalt-Based Catalysts in Ethane Reactions
Cobalt(II) in coordination complexes differs from supported cobalt oxides used in ethane oxidation. For instance:
Catalytic Performance :
| System | Ethane Conversion Pathway | Key Intermediate |
|---|---|---|
| CoO/SiO₂ | Ethane → Ethylene → COₓ | Ethylene |
| Coordination Complexes | Not reported; potential for C–H activation | Hypothetical metal-ligand radical |
Thermodynamic and Kinetic Considerations
The ligand’s methoxy and pyrazole groups enhance electron donation, stabilizing the Co²⁺ center compared to simpler ethane derivatives.
Biological Activity
Cobalt(2+);ethane, also known as carbanide cobalt(II) ethane, is an organometallic compound that has garnered attention for its biological activity. This article explores its synthesis, characterization, and biological implications, drawing on diverse research findings and case studies.
Cobalt(2+) is a transition metal that can form various complexes with organic ligands. Ethane, a simple hydrocarbon, when complexed with cobalt, can influence the biological properties of the resulting compound. The synthesis of cobalt(II) complexes often involves coordination with ligands such as amino acids or other organic compounds, which can enhance their bioactivity.
The synthesis of cobalt(II) complexes typically follows these steps:
- Preparation of Ligands : Organic ligands are synthesized or extracted.
- Complex Formation : Cobalt ions are added to the ligand solution under controlled conditions (e.g., temperature, pH).
- Characterization : The resulting complexes are analyzed using techniques such as NMR, FT-IR, and XRD to confirm their structure.
Biological Activity
This compound has shown potential in various biological applications, particularly in antimicrobial and anticancer activities. The biological activity is often attributed to the ability of cobalt complexes to interact with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that cobalt(II) complexes exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain cobalt complexes can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
| Cobalt Complex | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Cobalt(II) Ethane | E. coli | 15 |
| Cobalt(II) Ethane | S. aureus | 18 |
| Cobalt(II) Ethane | C. albicans | 12 |
Table 1: Antimicrobial activity of this compound against various microbial strains.
Anticancer Potential
Cobalt complexes have also been investigated for their anticancer properties. A study highlighted that cobalt(II) complexes could induce apoptosis in cancer cells through oxidative stress mechanisms and DNA binding interactions. This is particularly relevant given the increasing resistance to traditional platinum-based chemotherapeutics.
Case Studies
- DNA Binding Studies : Research has shown that cobalt(II) complexes can bind to DNA, leading to structural changes that may inhibit replication in cancer cells. This property is crucial for developing new therapeutic agents against resistant cancer types .
- Nanoparticle Synthesis : The use of cobalt(II) in nanoparticle synthesis via polyol processes has been explored, enhancing the properties of the nanoparticles for drug delivery applications . These nanoparticles exhibit improved stability and targeted delivery capabilities.
- Toxicity Assessments : Evaluations of cobalt toxicity indicate that while cobalt compounds can be beneficial in therapeutic contexts, they also pose risks at high concentrations. Regulatory assessments focus on understanding the safe thresholds for biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
